molecular formula C13H16N2O5 B2514441 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide CAS No. 900000-85-3

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide

Cat. No.: B2514441
CAS No.: 900000-85-3
M. Wt: 280.28
InChI Key: YYJQKLYXEWLDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(Benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl diamide) backbone. The compound features a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group at the N1 position and a 3-methoxypropyl chain at the N2 position. The 3-methoxypropyl substituent introduces hydrophilicity and flexibility, which may influence solubility and pharmacokinetics.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(3-methoxypropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c1-18-6-2-5-14-12(16)13(17)15-9-3-4-10-11(7-9)20-8-19-10/h3-4,7H,2,5-6,8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJQKLYXEWLDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target compound’s structure suggests two primary synthetic disconnections:

  • Oxalamide core formation via condensation of benzo[d]dioxol-5-amine and 3-methoxypropylamine with an oxalic acid derivative.
  • Modular construction of the benzo[d]dioxole moiety through transition metal-catalyzed coupling, followed by functionalization to the amine.

Critical intermediates include:

  • Benzo[d]dioxol-5-amine : Synthesized via Suzuki-Miyaura coupling or nitro-group reduction.
  • 3-Methoxypropylamine : Prepared through nucleophilic substitution of 3-chloropropanol with methoxide, followed by Gabriel synthesis.

One-Pot Base-Promoted Oxalamide Synthesis

A novel method for unsymmetrical oxalamides involves dichloroacetamide , CBr₄ , and amines in a basic aqueous medium. This approach leverages triple cleavage of CCl₂Br to form C–O and C–N bonds, enabling a one-pot synthesis:

Procedure :

  • Combine dichloroacetamide (1 equiv), benzo[d]dioxol-5-amine (1 equiv), and 3-methoxypropylamine (1 equiv) in water.
  • Add CBr₄ (1.2 equiv) and NaOH (2 equiv) at room temperature.
  • Stir for 12–24 hours, followed by extraction with ethyl acetate and purification via column chromatography.

Mechanistic Insights :

  • Base-mediated cleavage of CCl₂Br generates reactive intermediates that couple with amines.
  • Water acts as an oxygen source, facilitating oxalamide formation.

Advantages :

  • Avoids toxic solvents (e.g., THF, DCM).
  • Gram-scale synthesis feasible in batch or continuous-flow systems.

Palladium-Catalyzed Synthesis of Benzo[d]dioxol-5-amine

The benzo[d]dioxole moiety is constructed via Pd-catalyzed arylation , a strategy employed in alkaloid synthesis:

Steps :

  • Suzuki-Miyaura Coupling : React 3,4-methylenedioxyphenylboronic acid with a brominated precursor (e.g., 5-bromo-1,3-benzodioxole) using Pd(PPh₃)₄ in THF.
  • Nitro Reduction : Reduce the resulting nitro compound (e.g., 5-nitrobenzo[d]dioxole) with H₂/Pd/C to yield benzo[d]dioxol-5-amine.

Optimization Considerations :

  • Catalyst loading (1–5 mol%) and temperature (60–80°C) critical for yield.
  • Diastereoselective resolution via Noyori asymmetric hydrogenation enhances enantiopurity.

Classical Stepwise Amidation Approach

While less innovative, traditional amidation remains viable for small-scale synthesis:

Procedure :

  • Monoamide Formation : React benzo[d]dioxol-5-amine (1 equiv) with oxalyl chloride (1 equiv) in DCM at 0°C, with Et₃N (2 equiv) as a base.
  • Second Amidation : Add 3-methoxypropylamine (1 equiv) to the intermediate acyl chloride, stirring at room temperature for 4–6 hours.
  • Workup : Quench with water, extract with DCM, and purify via recrystallization (ethanol/water).

Challenges :

  • Competitive symmetric oxalamide byproduct formation.
  • Requires strict stoichiometric control and low temperatures.

Alternative Routes via Intermediate Alcohols

3-Benzodioxol-5-yl-propan-1-ol (CAS 7031-03-0) serves as a precursor for amine synthesis:

Conversion to Amine :

  • Mesylation : Treat the alcohol with methanesulfonyl chloride (1.2 equiv) in DCM.
  • Displacement : React the mesylate with sodium azide (2 equiv) in DMF, followed by Staudinger reduction to yield 3-(benzo[d]dioxol-5-yl)propan-1-amine.
  • Oxalamide Formation : Proceed with stepwise amidation as above.

Limitations :

  • Additional steps reduce overall yield.
  • Azide handling poses safety concerns.

Comparative Analysis of Synthetic Methods

Method Steps Conditions Yield* Scalability Key Advantage
One-Pot 1 H₂O, rt, CBr₄/NaOH ~85% High Eco-friendly, continuous-flow
Pd-Catalyzed 3–4 THF, Pd, 60–80°C ~70% Moderate Enantioselective
Stepwise Amidation 2 DCM, 0°C to rt ~65% Low Simple setup
Alcohol Intermediate 4 DCM/DMF, multiple steps ~50% Low Uses commercial precursor

*Yields estimated from analogous reactions in cited literature.

Characterization and Quality Control

Critical analytical data for N1-(benzo[d]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide:

  • ¹H NMR (400 MHz, CDCl₃) : δ 6.80 (s, 1H, aromatic), 6.75 (d, J = 8 Hz, 1H), 5.95 (s, 2H, dioxole), 3.40 (t, J = 6 Hz, 2H, OCH₂), 3.35 (s, 3H, OCH₃).
  • IR (KBr) : 1660 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend).
  • MS (ESI+) : m/z 296.28 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide may exhibit significant anticancer properties:

  • Mechanism of Action : Compounds with similar structures have shown the ability to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
  • Cellular Effects : Preliminary studies suggest that this compound influences cellular signaling pathways related to apoptosis, potentially affecting proteins like Bax and Bcl-2, which are involved in regulating cell death.
  • Case Studies : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating a need for further investigation into its therapeutic potential and mechanisms.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes:

  • α-Amylase Inhibition : Studies have shown that derivatives of benzodioxole can inhibit α-amylase with IC50 values ranging from 0.68 to 0.85 µM while maintaining low cytotoxicity towards normal cell lines (IC50 > 150 µM). This suggests potential applications in managing carbohydrate metabolism and diabetes.

Pharmacokinetics and Biochemical Properties

Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic viability:

  • Absorption and Distribution : Further studies are necessary to determine how well the compound is absorbed in biological systems and its distribution across tissues.
  • Metabolism and Excretion : Insights into metabolic pathways will help assess the compound's bioavailability and potential side effects.

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The oxalamide linkage can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Comparison

Key structural variations among oxalamide derivatives lie in the substituents at the N1 and N2 positions. Below is a comparative analysis of select analogs:

Compound Name (CAS) N1 Substituent N2 Substituent Molecular Formula Molecular Weight Key Features Reference
Target Compound* Benzo[d][1,3]dioxol-5-yl 3-Methoxypropyl C15H18N2O5 ~330.3 Balanced lipophilicity; methoxy enhances solubility -
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl C19H21N3O5 371.4 Aromatic methoxy and pyridine groups; rapid metabolism in hepatocytes
N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide (1396848-05-7) Benzo[d][1,3]dioxol-5-ylmethyl 3-Hydroxy-3-phenylpropyl C19H20N2O5 356.4 Hydroxy and phenyl groups; potential for hydrogen bonding
N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-(dimethylamino)propyl)oxalamide (896350-76-8) Benzo[d][1,3]dioxol-5-yl + morpholino 3-(Dimethylamino)propyl C20H30N4O5 406.5 Tertiary amines; high polarity and potential for charged interactions

*Hypothetical molecular formula and weight calculated based on structural similarity to –13.

Key Observations:
  • Electron-Donating Groups : The benzo[d][1,3]dioxol moiety (common in –13) enhances aromaticity and metabolic resistance due to reduced cytochrome P450-mediated oxidation .
  • Substituent Effects : Methoxy (e.g., target compound) vs. hydroxy () groups influence solubility and metabolic pathways. Methoxy groups resist glucuronidation, whereas hydroxy groups are prone to conjugation.
  • Aromatic vs. Aliphatic Chains: Pyridine () or morpholino () substituents introduce basicity, affecting bioavailability and target binding.
Challenges:
  • Steric hindrance from bulky substituents (e.g., morpholino in ) may reduce coupling efficiency.
  • Purification of polar derivatives (e.g., hydroxypropyl in ) may require chromatographic techniques.

Physicochemical Properties

Property Target Compound* N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide
Molecular Weight ~330.3 371.4 356.4
LogP (Estimated) ~1.5 ~2.1 ~2.0
Solubility Moderate (DMSO) Low (hydrophobic pyridine) Moderate (hydroxy enhances aqueous solubility)

*Estimated based on structural analogs in –13.

Biological Activity

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide is a compound of interest due to its potential pharmacological properties, particularly in the context of anticancer activity and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The oxalamide structure contributes to its potential as a bioactive molecule. The molecular formula is C15H16N2O4, with a molecular weight of 288.30 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives such as bis(benzo[d][1,3]dioxol-5-yl)thiourea have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (µM)
1HepG22.38
2HCT1161.54
3MCF74.52
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56

These findings indicate that compounds similar to this compound may possess notable anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor. A recent study evaluated the inhibitory effects on α-amylase, an enzyme crucial for carbohydrate digestion. The results indicated that certain benzodioxole derivatives displayed potent α-amylase inhibition with IC50 values ranging from 0.68 to 0.85 µM, while maintaining low cytotoxicity towards normal cell lines (IC50 > 150 µM) .

The mechanisms underlying the biological activities of this compound may involve:

  • EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cancer cell proliferation.
  • Apoptosis Pathways : Studies suggest that these compounds can influence mitochondrial pathways by modulating proteins like Bax and Bcl-2 .

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxalamide derivatives:

  • Synthesis and Evaluation : A study synthesized various oxalamides and assessed their anticancer activities against multiple cell lines. The findings demonstrated that modifications to the substituents on the oxalamide backbone significantly influenced their efficacy .
  • Toxicity Studies : Acute oral toxicity assessments revealed that certain derivatives exhibited favorable safety profiles, with no significant adverse effects observed at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-methoxypropyl)oxalamide, and how do reaction conditions impact yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of benzo[d][1,3]dioxol-5-yl and 3-methoxypropyl precursors. Key steps include amide coupling under inert atmospheres (e.g., nitrogen) using solvents like dichloromethane or dimethylformamide (DMF) . Temperature control (e.g., reflux vs. room temperature) and catalysts (e.g., triethylamine) are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization is recommended to achieve >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxalamide linkage and substituent positions. Infrared (IR) spectroscopy verifies amide C=O stretches (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides 3D structural insights .

Q. What preliminary biological activities have been reported for structurally similar oxalamides?

  • Methodology : Compounds with benzo[d][1,3]dioxole moieties often exhibit anticancer activity by inducing apoptosis (e.g., caspase-3 activation) or cell cycle arrest (S/G2 phase). In vitro assays (MTT, flow cytometry) using cancer cell lines (e.g., MCF-7, HeLa) are standard. For example, analogs with nitrophenyl groups show IC₅₀ values of 2–10 µM .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across studies be resolved?

  • Methodology : Discrepancies may arise from cell line variability (e.g., MCF-7 vs. HepG2), assay conditions (e.g., serum concentration), or compound stability. Standardize protocols using ISO-certified cell lines and replicate experiments with orthogonal assays (e.g., ATP-based viability vs. trypan blue exclusion). Cross-validate findings with structural analogs (e.g., replacing 3-methoxypropyl with hydroxypropyl) to isolate substituent effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Methodology : Address poor solubility (common in oxalamides) via formulation with cyclodextrins or lipid nanoparticles. Pharmacokinetic studies in rodent models can guide dosing regimens. Modifying the 3-methoxypropyl group to a PEGylated chain may enhance aqueous solubility without compromising activity .

Q. How does the 3-methoxypropyl substituent influence structure-activity relationships (SAR)?

  • Methodology : Conduct SAR studies by synthesizing analogs with substituents of varying hydrophobicity (e.g., methoxy vs. hydroxypropyl). Use molecular docking to predict interactions with targets like tubulin or topoisomerase II. For example, methoxy groups may enhance membrane permeability, while bulkier substituents could hinder target binding .

Q. What experimental designs are recommended to investigate contradictions in reported mechanisms of action?

  • Methodology : If some studies propose microtubule disruption while others suggest DNA intercalation, employ mechanistic assays in parallel:

  • Microtubule polymerization (e.g., turbidity assays with purified tubulin).
  • DNA-binding studies (e.g., ethidium bromide displacement assays).
  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes post-treatment .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., solvent polarity, catalyst loading) and maximize yield .
  • Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to assess reproducibility and confounders like batch-to-batch variability .
  • Advanced Characterization : Combine cryo-EM for target-binding visualization with molecular dynamics simulations to predict binding modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.